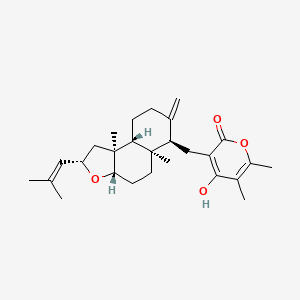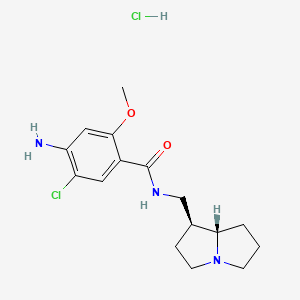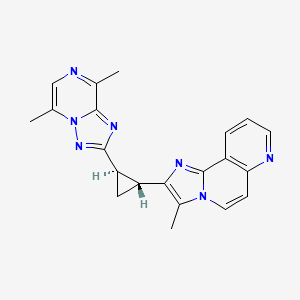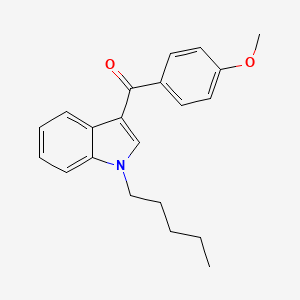
VU6001192
説明
VU6001192 is a mGlu2 negative allosteric modulator
科学的研究の応用
Protein Thermodynamic Destabilization in Genetic Variants Analysis
A study highlighted the use of protein thermodynamic stability analysis in determining the pathogenicity of genetic variants, particularly in the context of hypertrophic cardiomyopathy. This approach integrated bioinformatics evaluation and functional studies, demonstrating the utility in refining pathogenicity assessment in genetic testing (Pricolo et al., 2020).
Advancements in Vacuum-Ultraviolet Photon Detection
Vacuum-ultraviolet (VUV) photon detection technology, critical in space science, high-energy physics, and electronic industry, has seen significant advancements. Research has focused on developing efficient VUV photodetectors with applications ranging from monitoring solar storms to dark matter detection, highlighting the importance of such technologies in various scientific fields (Zheng et al., 2020).
Variants of Uncertain Significance in Genomic Medicine
The interpretation and management of Variants of Uncertain Significance (VUS) in genetic testing, particularly in relation to hereditary cancers, are critical in genomic medicine. Research in this area has been focused on developing models and methods to better understand and classify these variants, which has significant implications in patient management and treatment decisions (Lindor et al., 2013).
Optimization of mGlu2 Negative Allosteric Modulators
In a specific study, the mGlu2 negative allosteric modulator VU6001192 was optimized to create a novel, more potent and selective mGlu2 inhibitor. This development is significant in neuroscience research, potentially aiding in the creation of mGlu2 PET tracers for brain imaging and research purposes (Bollinger et al., 2017).
The Role of CRISPR Technologies in Research
CRISPR-Cas9 technology has revolutionized genome engineering with wide-ranging applications in research and potential therapeutic interventions. Its use in genome editing, transcription control, epigenome modification, and genome-wide screening exemplifies its critical role in advancing biomedical research and potential clinical applications (Barrangou & Doudna, 2016).
特性
製品名 |
VU6001192 |
|---|---|
分子式 |
C23H24FN3O3 |
分子量 |
409.46 |
IUPAC名 |
6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+ |
InChIキー |
MIESVVLHUFOIOH-GASCZTMLSA-N |
SMILES |
O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VU6001192; VU 6001192; VU-6001192 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)